molecular formula C13H9FN2O B11795566 3-(1-(2-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

3-(1-(2-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

Cat. No.: B11795566
M. Wt: 228.22 g/mol
InChI Key: ILMHVDOOYNNEDR-UHFFFAOYSA-N
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Description

3-(1-(2-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a 2-fluorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenation reagents like bromine or chlorine can be employed for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrrole ring.

    Reduction Products: Amines or other reduced forms of the nitrile group.

    Substitution Products: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and interactions.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(2-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-Fluorophenylpyrrole: A simpler analog lacking the nitrile group.

    3-Oxopropanenitrile Derivatives: Compounds with similar nitrile functionality but different aromatic substituents.

Uniqueness:

    Structural Features: The combination of the fluorophenyl group and the nitrile group in the pyrrole ring imparts unique chemical and biological properties.

    Reactivity: The presence of both electron-withdrawing and electron-donating groups in the molecule allows for diverse reactivity patterns, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

3-[1-(2-fluorophenyl)pyrrol-2-yl]-3-oxopropanenitrile

InChI

InChI=1S/C13H9FN2O/c14-10-4-1-2-5-11(10)16-9-3-6-12(16)13(17)7-8-15/h1-6,9H,7H2

InChI Key

ILMHVDOOYNNEDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2C(=O)CC#N)F

Origin of Product

United States

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